

# Leucrose: A Healthier Alternative to Sucrose? A Comparative Review of Clinical Evidence

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## Compound of Interest

Compound Name: *Leucrose*

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**Leucrose**, a structural isomer of sucrose, is emerging as a promising alternative with potential health benefits over its common counterpart. This guide provides an objective comparison of the performance of **leucrose** against sucrose, supported by available experimental data from clinical and preclinical trials. We delve into the evidence surrounding its impact on glycemic control, dental health, and hepatic metabolism, presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways.

## Glycemic and Insulinemic Response: A Blunted Postprandial Profile

Clinical evidence suggests that **leucrose** consumption leads to a more favorable postprandial glycemic and insulinemic response compared to sucrose. This is primarily attributed to its slower rate of hydrolysis by digestive enzymes.

## In Vitro Hydrolysis Rate

An in-vitro study examining the cleavage rate of various disaccharides by human jejunal mucosa carbohydrases revealed that **leucrose** is hydrolyzed at a significantly slower rate than sucrose.

Disaccharide	Relative Cleavage Rate (%)
Maltose	100
Sucrose	63
Leucrose	31
Hydrogenated Leucrose	3.1

#### Experimental Protocol: In Vitro Disaccharidase Activity Assay

- Enzyme Source: Homogenates of human jejunal mucosa.
- Substrates: Maltose, sucrose, **leucrose**, and hydrogenated **leucrose**.
- Method: The rate of enzymatic hydrolysis of each disaccharide was determined by measuring the amount of glucose and fructose released over time using high-performance liquid chromatography (HPLC). The activity was expressed relative to the hydrolysis rate of maltose.

## Human Clinical Trial: Oral Sugar Tolerance Test

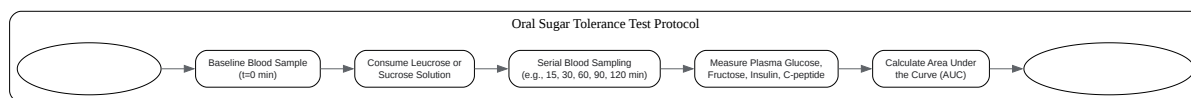
A human clinical trial involving a single oral dose of 100g of **leucrose** or sucrose demonstrated a blunted glycemic and fructose response with **leucrose**.<sup>[1]</sup> While specific quantitative data from this trial is not publicly available, the study reported that blood glucose and fructose profiles tended to be lower in individuals who consumed **leucrose** compared to those who consumed sucrose.<sup>[1]</sup> Interestingly, insulin and C-peptide profiles were unaltered between the two groups, suggesting that **leucrose** may exert its beneficial glycemic effects without placing an additional burden on the pancreas.<sup>[1]</sup>

#### Experimental Protocol: Oral Sugar Tolerance Test (General Protocol)

A standardized oral glucose tolerance test (OGTT) protocol is typically employed to assess glycemic response. The specific protocol for the **leucrose** trial would have likely followed a similar methodology:

- Participants: Healthy, non-diabetic adult volunteers.

- Preparation: Participants fast overnight for at least 8 hours. A baseline blood sample is collected.
- Intervention: Participants consume a standardized dose (e.g., 75g or 100g) of either **leucrose** or sucrose dissolved in water.
- Blood Sampling: Blood samples are collected at regular intervals (e.g., 0, 15, 30, 60, 90, and 120 minutes) after consumption of the sugar solution.
- Analytes: Plasma glucose, fructose, insulin, and C-peptide levels are measured at each time point.
- Data Analysis: The area under the curve (AUC) for glucose and insulin responses is calculated to compare the overall glycemic and insulinemic impact of each sugar.



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*Experimental workflow for a typical Oral Sugar Tolerance Test.*

## Dental Health: A Non-Cariogenic Profile

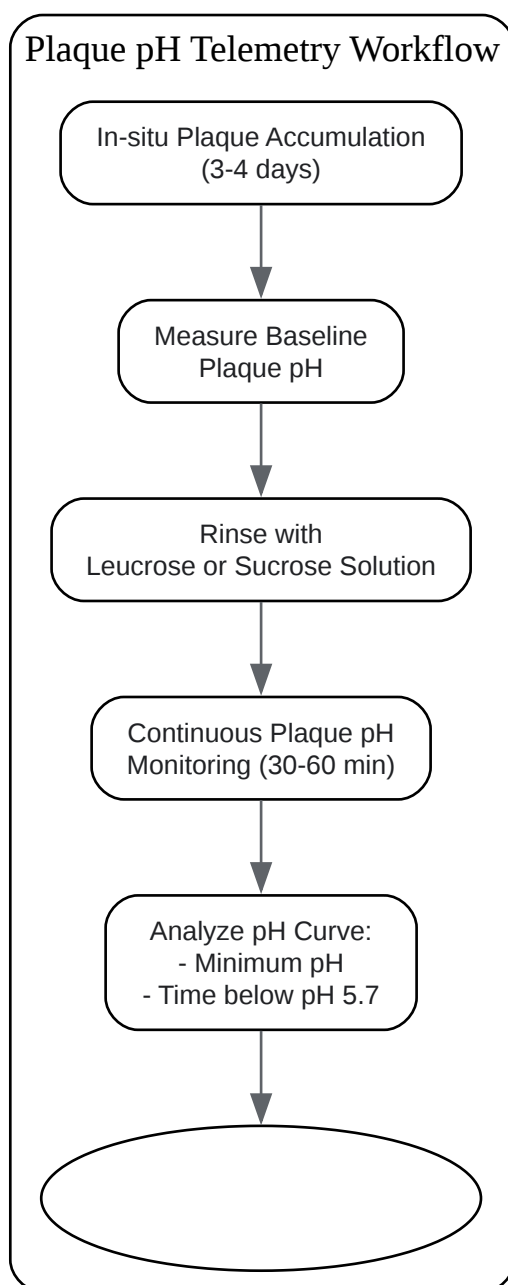
**Leucrose** has demonstrated significant potential in promoting dental health due to its non-cariogenic properties. Unlike sucrose, it is not readily fermented by oral bacteria that contribute to dental caries.

## Human Plaque pH Telemetry

A key study utilizing intraoral plaque pH telemetry in human volunteers showed that consumption of **leucrose** did not cause the plaque pH to drop below the critical threshold of 5.7, a level at which enamel demineralization begins.<sup>[2]</sup> This finding strongly supports the classification of **leucrose** as "safe for teeth".<sup>[2]</sup>

### Experimental Protocol: Intraoral Plaque pH Telemetry

- Participants: Healthy adult volunteers.
- Apparatus: A custom-made intraoral device containing a pH electrode is worn by the participants to allow for in-situ plaque accumulation.
- Procedure: After a period of plaque accumulation (typically 3-4 days without oral hygiene in the area of the electrode), baseline plaque pH is recorded. Participants then rinse with a **leucrose** solution, and the plaque pH is continuously monitored for a specified period (e.g., 30-60 minutes).
- Control: A rinse with a sucrose solution is used as a positive control to ensure the plaque is metabolically active and capable of acid production.
- Outcome Measure: The primary outcome is the minimum pH reached and the duration for which the pH remains below the critical level of 5.7.



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*Workflow for assessing cariogenic potential using plaque pH telemetry.*

## Preclinical Evidence: Dental Caries in Rats

A preclinical study in rats provided further evidence of **leucrose**'s non-cariogenic nature. In this study, rats fed a diet containing 30% **leucrose** had significantly lower caries scores compared to those on a 30% sucrose diet. The caries scores in the **leucrose** group were not significantly

different from the group fed a starch-based diet, which is considered a low-cariogenic control. [2]

Diet Group	Caries Score (Arbitrary Units) - Illustrative
30% Sucrose	High
30% Leucrose	Low
Starch	Low

Note: The exact quantitative caries scores from the original study are not publicly available. The table provides an illustrative representation of the findings.

#### Experimental Protocol: Rat Dental Caries Model

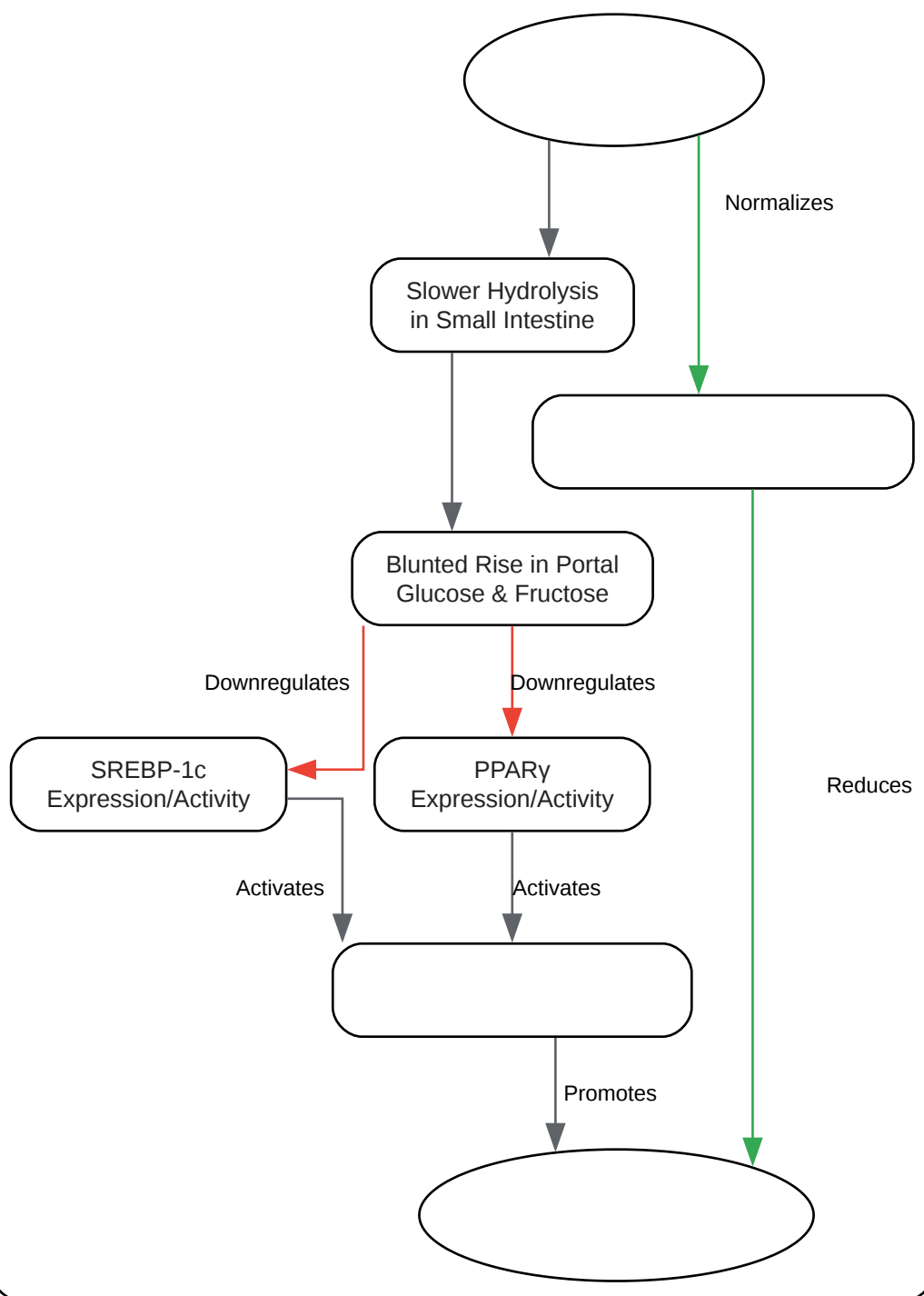
- **Animal Model:** Typically, specific pathogen-free rats susceptible to dental caries are used (e.g., Sprague-Dawley or Wistar).
- **Inoculation:** Rats are often inoculated with a cariogenic bacterium, such as *Streptococcus mutans*, to promote caries development.
- **Diets:** Animals are fed controlled diets containing a high percentage of the test sugar (e.g., 30% **leucrose** or 30% sucrose) or a control substance (e.g., starch) for a defined period.
- **Caries Scoring:** At the end of the study, the animals are euthanized, and their teeth are examined for carious lesions. Caries are typically scored using a standardized method (e.g., Keyes method), which quantifies the extent and severity of decay on different tooth surfaces.

## Hepatic Metabolism: A Potential Role in Reducing Liver Fat Accumulation

Preclinical research suggests that **leucrose** may have a beneficial impact on hepatic lipid metabolism, particularly in the context of a high-fat diet. A study in mice demonstrated that replacing a portion of sucrose with **leucrose** in a high-fat diet led to improved fasting blood glucose levels and reduced hepatic triglyceride content.

This effect appears to be mediated by the regulation of key genes involved in lipogenesis (fat synthesis) and  $\beta$ -oxidation (fat breakdown). The study found that **leucrose** supplementation was associated with a downregulation of genes that promote fat storage, such as peroxisome proliferator-activated receptor  $\gamma$  (PPAR $\gamma$ ) and sterol regulatory element-binding protein 1c (SREBP-1c), and a normalization of genes involved in fat burning.

## Proposed Signaling Pathway of Leucrose on Hepatic Lipogenesis

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Proposed pathway of **leucrose**'s effect on hepatic fat metabolism.



## Satiety Hormones: An Area for Future Research

Currently, there is a lack of published clinical trial data specifically investigating the effects of **leucrose** on satiety hormones such as glucagon-like peptide-1 (GLP-1) and peptide YY (PYY). Given the observed differences in glycemic response between **leucrose** and sucrose, this represents a significant area for future research to further elucidate the metabolic advantages of **leucrose**.

## Conclusion

The available clinical and preclinical evidence strongly suggests that **leucrose** possesses several health advantages over sucrose. Its slower hydrolysis leads to a more favorable glycemic response, and its non-fermentable nature makes it non-cariogenic. Furthermore, preclinical data indicate a potential role for **leucrose** in mitigating high-fat diet-induced hepatic steatosis. While more extensive human clinical trials are needed to fully quantify these benefits and to explore its effects on satiety, **leucrose** stands out as a promising sugar substitute for researchers and professionals in the fields of nutrition, medicine, and drug development.

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## References

- 1. pH changes in human dental plaque from lactose and milk before and after adaptation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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